2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one
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Overview
Description
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is a complex organic compound with a unique structure that combines a cyclohexadiene ring with an imidazoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexadiene ring followed by the construction of the imidazoquinazolinone core. The reaction conditions often require the use of inert atmospheres, such as argon or nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring and the imidazoquinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-dien-1-yltriisopropylsilane: This compound shares the cyclohexadiene ring but differs in its functional groups and overall structure.
Tri(cyclohexa-2,5-dien-1-yl)silane: Another compound with a cyclohexadiene ring, used as a stable and easy-to-handle surrogate of monosilane.
Uniqueness
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is unique due to its combination of a cyclohexadiene ring with an imidazoquinazolinone core. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(cyclohexa-1,3-dien-1-ylmethyl)-1,4-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H17N3O/c21-17-14-8-4-5-9-15(14)18-16-11-19(12-20(16)17)10-13-6-2-1-3-7-13/h1-2,4-6,8-9,11,18H,3,7,10,12H2 |
InChI Key |
PIXCIXGCGRRUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)CN2CN3C(=C2)NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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